2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
Overview
Description
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are structurally related to 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile, can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the multicomponent condensation reactions for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving GABAA receptors.
Medicine: It is an impurity of zolpidem, which is used to treat insomnia.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is related to its interaction with GABAA receptors. As an impurity of zolpidem, it likely shares a similar mechanism, which involves binding to the GABAA receptor and enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A selective non-benzodiazepine GABAA receptor agonist used to treat insomnia.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-a]pyridine core.
Necopidem: Another anxiolytic agent with structural similarities.
Uniqueness
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity of zolpidem highlights its relevance in pharmaceutical research and development.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZONQCQODMZSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172973 | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768398-03-4 | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768398-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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